

# physical and chemical properties of 2,3-Dihydropodocarpusflavone A

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Compound of Interest

Compound Name: 2,3-Dihydropodocarpusflavone A

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# An In-depth Technical Guide to 2,3-Dihydropodocarpusflavone A

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2,3-Dihydropodocarpusflavone A** is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. As a member of the flavonoid family, it possesses a characteristic molecular architecture that lends itself to a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dihydropodocarpusflavone A**, alongside available experimental data and methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## **Physicochemical Properties**

The fundamental physical and chemical characteristics of **2,3-Dihydropodocarpusflavone A** are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.



Property	Value	Citation(s)
CAS Number	852875-96-8	[1][2]
Molecular Formula	C31H22O10	[1]
Molecular Weight	554.507 g/mol	[1]
Predicted Relative Density	1.543 g/cm <sup>3</sup>	[2]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).[2][3] Poorly soluble in water.[1]	
Purity	Typically available at 95% - 99% purity.	[1]
Compound Type	Flavonoid	[1]

## **Spectral Data and Analysis**

The structural elucidation of **2,3-Dihydropodocarpusflavone** A relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely available in the public domain, the primary methods for its characterization are outlined below. For comparison, data for the related compound Podocarpusflavone A is mentioned where applicable.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both <sup>1</sup>H and <sup>13</sup>C NMR are critical for assigning the proton and carbon skeletons of **2,3-Dihydropodocarpusflavone A**.

- ¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, Podocarpusflavone A, ¹H and ¹³C NMR data have been reported from its isolation from Antidesma bunius.[4]
- ¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons and their electronic environments. This is crucial for confirming the carbon framework of the biflavonoid



structure.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's structure. The identification of **2,3-Dihydropodocarpusflavone A** is typically confirmed by mass spectrometry.[1]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a flavonoid structure like **2,3-Dihydropodocarpusflavone A**, characteristic IR absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

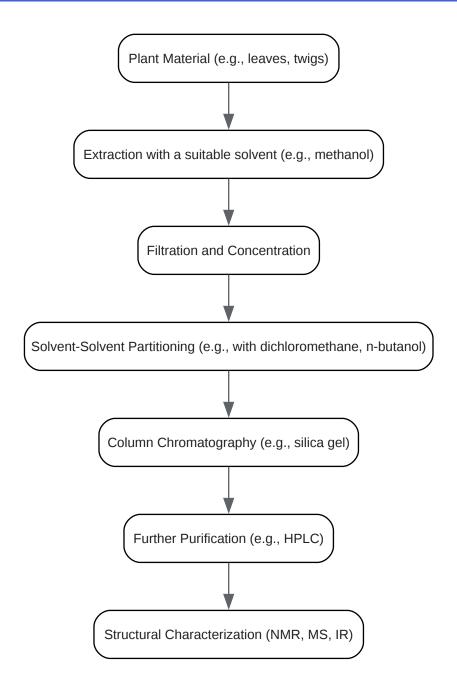
## **Experimental Protocols**

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **2,3-Dihydropodocarpusflavone A** are not extensively documented in publicly accessible literature. However, general methodologies for similar flavonoids can be adapted.

### **Isolation from Natural Sources**

**2,3-Dihydropodocarpusflavone A** is a natural product that can be isolated from plant sources. A general workflow for the isolation of flavonoids from plant material is depicted below. Studies have reported the isolation of related flavonoids from Podocarpus macrophyllus.[5][6] [7][8]





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Caption: General workflow for the isolation of flavonoids from plant material.

## **Chemical Synthesis**

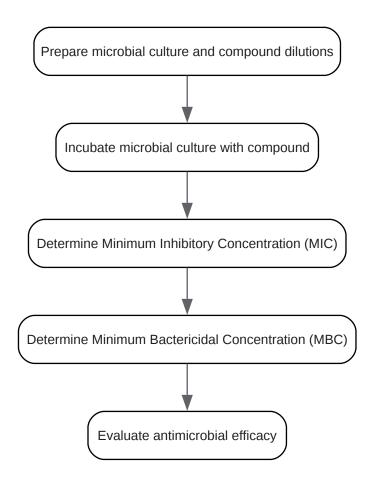
The chemical synthesis of complex natural products like **2,3-Dihydropodocarpusflavone A** is a challenging endeavor that typically involves multiple steps. While a specific synthesis protocol for this compound is not readily available, the synthesis of related dihydrofurans has been reported.[9]



## **Biological Activity Assays**

The biological activities of flavonoids are assessed using a variety of in vitro and in vivo assays.

 Antimicrobial Activity: The antimicrobial properties of flavonoids are often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.[10][11][12]



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Caption: Workflow for determining antimicrobial activity.

Cytotoxicity Assays: The cytotoxic effects of compounds on cancer cell lines are commonly
assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay, which measures cell viability.[13]

## **Biological Activity and Signaling Pathways**



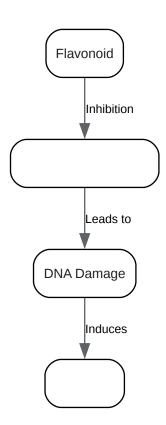
Flavonoids are known to interact with various cellular targets and signaling pathways. While the specific mechanisms of action for **2,3-Dihydropodocarpusflavone A** are not yet fully elucidated, related flavonoids have been shown to exhibit a range of biological effects.

#### **Antimicrobial Mechanism**

The antimicrobial action of flavonoids can involve several mechanisms, including the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and inhibition of bacterial enzymes such as DNA gyrase.[10][14]

## **Potential Signaling Pathways in Human Cells**

Flavonoids can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, bioflavonoids isolated from Podocarpus macrophyllus have been reported to possess anti-inflammatory activities.[8] The related compound, Podocarpusflavone A, has been shown to be a DNA topoisomerase I inhibitor and induces apoptosis in MCF-7 breast cancer cells.[3]



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Caption: Potential mechanism of action for a related flavonoid, Podocarpusflavone A.

#### Conclusion

**2,3-Dihydropodocarpusflavone A** is a biflavonoid with potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has summarized the currently available data on its physicochemical properties and has outlined the standard experimental approaches for its study. Further research is warranted to fully characterize its spectral properties, develop efficient isolation and synthesis protocols, and elucidate its mechanisms of biological action and potential therapeutic applications. The information provided herein aims to facilitate these future research endeavors.

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